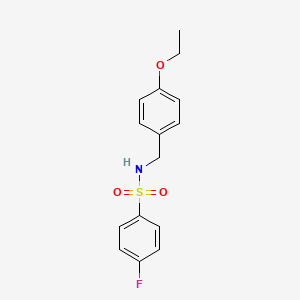![molecular formula C12H18N2OS B4595237 N-ISOBUTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4595237.png)
N-ISOBUTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Descripción general
Descripción
N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an isobutyl group and a 3-(methylsulfanyl)phenyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. In this case, isobutylamine reacts with 3-(methylsulfanyl)phenyl isocyanate under mild conditions to form the desired urea derivative . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: Nitro derivatives, halogenated phenyl derivatives
Aplicaciones Científicas De Investigación
N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]HEXADECANAMIDE: Similar structure but with a longer alkyl chain.
N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA: Similar core structure but with different substituents on the phenyl ring.
Uniqueness
N-ISOBUTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9(2)8-13-12(15)14-10-5-4-6-11(7-10)16-3/h4-7,9H,8H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBKFWEOTUMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methylphenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B4595160.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4595165.png)
![1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4595174.png)
![1-[(3-bromo-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4595182.png)
![{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER](/img/structure/B4595191.png)

![3-ISOBUTYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4595196.png)
![3-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4595202.png)
![N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4595217.png)
![N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4595223.png)
![N-(3,4-dimethylphenyl)-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4595232.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B4595239.png)
![(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B4595252.png)
